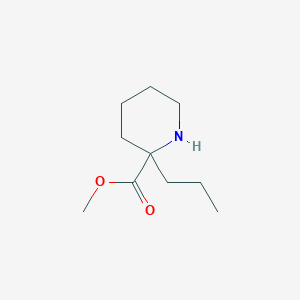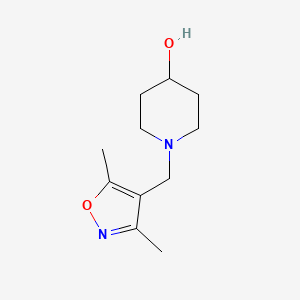![molecular formula C11H19NO4 B1426704 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate CAS No. 24249-95-4](/img/structure/B1426704.png)
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate
Overview
Description
“3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate”, also known as CBMA, is a zwitterionic monomer used in the synthesis of biocompatible polymers . It is a white to almost white powder or crystal .
Synthesis Analysis
CBMA can be used to prepare monoclonal antibody-loaded zwitterionic nanoparticles with the aid of the crosslinker of MMP-2 enzyme-responsive peptide. This is a rapid synthesis process under mild conditions .Molecular Structure Analysis
The molecular formula of CBMA is C11H19NO4 .Chemical Reactions Analysis
CBMA is used in the in situ free radical polymerization using the MMP-2 enzyme-responsive peptide as the cross-linking agent . It can also be used as a biological material or organic compound for life science-related research .Physical And Chemical Properties Analysis
CBMA is a solid at 20°C and should be stored at 0-10°C under inert gas . It is light-sensitive, moisture-sensitive, and heat-sensitive .Scientific Research Applications
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate has a wide range of applications in scientific research. It has been used as a surfactant in the synthesis of polymers, as a reagent in the synthesis of polyamides, and as a reagent in the synthesis of polyesters, polyurethanes, and polysaccharides. In addition, this compound has been used in the field of biotechnology, as it has been found to have a variety of biological activities.
In Vivo
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate has been used in a variety of in vivo studies. It has been used as an adjuvant in vaccines, as a drug delivery system, and as a therapeutic agent. In addition, this compound has been used in the study of gene expression, cell signaling, and cell growth.
In Vitro
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate has been used in a variety of in vitro studies. It has been used to study the effects of surfactants on cell membranes, to study the effects of surfactants on cell metabolism, and to study the effects of surfactants on cell proliferation. In addition, this compound has been used to study the effects of surfactants on gene expression and cell signaling.
Mechanism of Action
Target of Action
It is commonly used in high polymer reactions , suggesting that its targets could be various types of polymers.
Mode of Action
It is known to be a cationic polymer solvent , which suggests that it may interact with its targets by dissolving or dispersing them, thereby facilitating polymer reactions.
Biochemical Pathways
Given its role in polymer reactions
Result of Action
Given its use in polymer reactions , it likely facilitates the formation or modification of polymers, which could have various downstream effects depending on the specific context.
Action Environment
The action, efficacy, and stability of MFCD28386109 can be influenced by various environmental factors. For instance, it is sensitive to light, moisture, and heat , suggesting that these factors should be carefully controlled when using this compound. Furthermore, its action may also be affected by the specific conditions of the polymer reactions in which it is used .
Biological Activity
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate has been found to have a variety of biological activities. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, this compound has been found to have anti-cancer and anti-viral properties.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to affect the metabolism of cells, to affect the expression of genes, and to affect the structure and function of cell membranes. In addition, this compound has been found to affect the expression of hormones, to affect the activity of enzymes, and to affect the activity of ion channels.
Advantages and Limitations for Lab Experiments
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate has a number of advantages and limitations for lab experiments. It is easy to synthesize and is relatively inexpensive. In addition, it is non-toxic and has a low vapor pressure. However, this compound can be difficult to handle, as it is highly volatile and has a low solubility.
Future Directions
3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate has a wide range of potential applications in the scientific research field. It has the potential to be used in the development of novel drug delivery systems, as an adjuvant in vaccines, and as a therapeutic agent. In addition, this compound has the potential to be used in the study of gene expression, cell signaling, and cell growth. This compound also has the potential to be used in the development of new materials, such as polymers and polysaccharides, and to be used in the synthesis of polyamides, polyesters, and polyurethanes. Finally, this compound has the potential to be used in the study of biochemical and physiological effects, such as the effects of surfactants on cell membranes, cell metabolism, and gene expression.
Safety and Hazards
Properties
IUPAC Name |
3-[dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-9(2)11(15)16-8-7-12(3,4)6-5-10(13)14/h1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWRCKVZMMKVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26338-17-0 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26338-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201299321 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26338-17-0 | |
| Record name | Poly(carboxybetaine methacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201299321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions "enzyme-responsive zwitterionic nanoparticles." What role does 3-[[2-(Methacryloyloxy)ethyl]dimethylammonio]propionate play in this context?
A1: While the provided abstract doesn't explicitly detail the role of this compound, we can infer its importance based on its chemical structure and the research context. this compound, a zwitterionic monomer, is likely a key building block in synthesizing the enzyme-responsive nanoparticles. [] Its zwitterionic nature, possessing both positive and negative charges, could contribute to the nanoparticle's stability in solution and potentially influence its interaction with biological components like enzymes. Further investigation into the full research paper is needed to confirm its precise role in nanoparticle synthesis and its contribution to enzyme-responsiveness for targeted drug delivery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1-Methylpiperidin-4-yl)oxy]propanenitrile](/img/structure/B1426623.png)
![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)


![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine](/img/structure/B1426628.png)
![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)
![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B1426631.png)

![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)

![1,9-Dioxaspiro[5.5]undecan-4-one](/img/structure/B1426638.png)


